2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
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Overview
Description
2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a complex organic compound that features a furan ring, an amino group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps. One common approach is the reductive amination of aldehyde groups with amines, followed by further functionalization. For instance, the reductive amination of 5-hydroxymethylfurfural (HMF) with ammonia at 90°C, followed by a hydrogen-borrowing reaction at 210°C, can yield furan derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as α-MnO2 under an air atmosphere has been shown to be effective in achieving high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and amino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyano group can also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(aminomethyl)furan: A similar compound with two amino groups attached to the furan ring.
5-hydroxymethylfurfural: A precursor in the synthesis of furan derivatives.
Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.
Uniqueness
2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[bis(furan-2-ylmethyl)amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-14(2)18(3,13-19)20-17(22)12-21(10-15-6-4-8-23-15)11-16-7-5-9-24-16/h4-9,14H,10-12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRFTJATLREKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(CC1=CC=CO1)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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